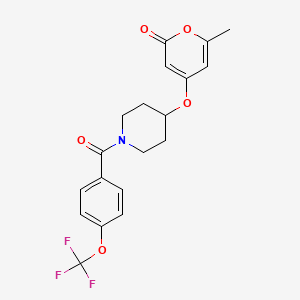

6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO5/c1-12-10-16(11-17(24)26-12)27-14-6-8-23(9-7-14)18(25)13-2-4-15(5-3-13)28-19(20,21)22/h2-5,10-11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKCVSHHYYOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-4-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A pyranone core, which is known for various biological activities.

- A trifluoromethoxy group that enhances lipophilicity and potentially increases bioactivity.

- A piperidine moiety that may contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, derivatives with similar structural motifs have been evaluated for their activity against Mycobacterium tuberculosis. In one study, compounds with trifluoromethyl substitutions exhibited minimal inhibitory concentrations (MICs) ranging from 1.2 to 3 μg/mL against multi-drug resistant strains of M. tuberculosis, demonstrating promising antimicrobial efficacy .

| Compound | MIC (μg/mL) | % Inhibition at 25 μg/mL |

|---|---|---|

| 6b12 | 2.5 | 85 |

| 6b21 | 0.9 | 90 |

| 6b36 | 3.0 | 80 |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that similar compounds can inhibit pro-inflammatory pathways, potentially through mechanisms involving the modulation of cytokine release and inhibition of inflammatory cell activation .

Case Study 1: Antitubercular Activity

In a comprehensive screening of a library of compounds, several derivatives of pyranones were found to exhibit significant antitubercular activity. The compound 6b12 , structurally related to This compound , was identified with an MIC of 2.5 μg/mL against M. tuberculosis, indicating its potential as a lead compound for further development .

Case Study 2: Anti-cancer Activity

Another study explored the anti-cancer properties of similar piperidine derivatives in malignant pleural mesothelioma models. The combination of piperidine-based compounds with established chemotherapeutics showed enhanced antiproliferative effects, suggesting that these compounds could serve as adjunctive therapies in cancer treatment .

The biological activity of This compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in pathogen survival and inflammation.

- Modulation of Cell Signaling : The presence of the piperidine ring may influence cell signaling pathways, enhancing or inhibiting cellular responses to stimuli.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to the 2-methylbenzoyl analogue (327.4 g/mol vs. ~395.3 g/mol) .

- Synthetic Yields : Substituent bulk and electronic effects impact yields. For example, compound 8a (64.2% yield) with a trifluoromethylbenzamide group contrasts with urea-linked analogues (e.g., 14a: 35.2% yield), likely due to steric hindrance or reactivity differences .

Piperidine vs. Azetidine Derivatives

Smaller heterocyclic rings, such as azetidine, alter conformational flexibility and steric accessibility:

Key Observations :

- Binding Interactions : The piperidine ring’s flexibility could improve target binding in biological systems compared to rigid azetidine derivatives.

Key Observations :

- Electron-Deficient Groups : Trifluoromethyl or chloro substituents (e.g., 8a, 8c) improve yields, likely by stabilizing intermediates during coupling reactions .

- Urea Linkages : Compounds like 14a and 14b (35.2% yields) suggest urea formation is less efficient, possibly due to competing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.